Enantiomeric Purity: (S)-Enantiomer vs. Racemic 1-Boc-2-propylpiperazine – Defined Stereochemistry for Asymmetric Synthesis
(S)-1-Boc-2-propyl-piperazine (CAS 888972-67-6) is supplied as a single enantiomer with one defined (S)-stereocenter , whereas the racemic mixture 1-Boc-2-propylpiperazine (CAS 1027511-67-6) contains a 1:1 ratio of (S)- and (R)-enantiomers, resulting in an undefined stereocenter in the product specification . The Firth et al. methodology demonstrates that enantiopure N-Boc piperazines can be accessed as single stereoisomers via asymmetric lithiation-trapping using s-BuLi/(−)-sparteine, with enantiomeric ratios up to >99:1 for certain substrate-electrophile combinations [1]. Using the racemate in a chiral drug synthesis pathway would necessitate a downstream chiral resolution or SFC separation step, adding cost and reducing overall yield, whereas the enantiopure (S)-building block preserves stereochemical integrity from the outset.
| Evidence Dimension | Stereochemical definition (defined stereocenters vs. undefined) |
|---|---|
| Target Compound Data | Single (S)-enantiomer; 1 defined atom stereocenter; CAS 888972-67-6 |
| Comparator Or Baseline | Racemic mixture; 1 undefined atom stereocenter; CAS 1027511-67-6; supplied as 98% purity (achiral specification) |
| Quantified Difference | Defined vs. undefined chirality; racemate requires additional resolution step for asymmetric applications [1] |
| Conditions | Commercial specification comparison; asymmetric lithiation methodology from J. Am. Chem. Soc. 2016 |
Why This Matters
For procurement in chiral drug discovery, the single enantiomer eliminates the need for costly chiral separation downstream and ensures that the stereochemical outcome of subsequent reactions is dictated by the substrate rather than by an indeterminate mixture.
- [1] Firth, J. D.; O'Brien, P.; Ferris, L. J. Am. Chem. Soc. 2016, 138 (2), 651–659. Enantiopure α-substituted piperazines accessed as single stereoisomers via asymmetric lithiation-trapping. View Source
